(3-(三氟甲基)苄基)肼二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

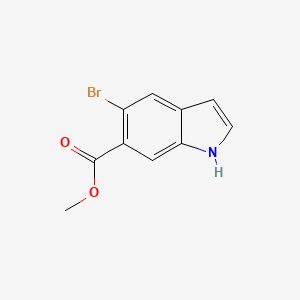

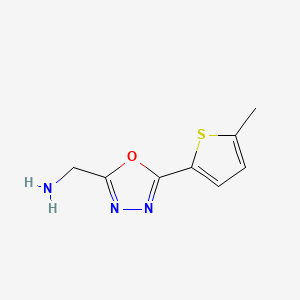

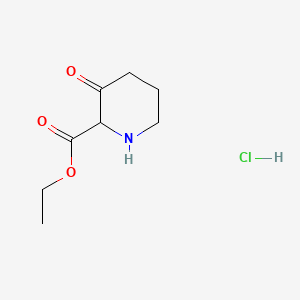

The molecular formula of “(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is C8H11Cl2F3N2. The InChI code is 1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H . For a visual representation of the molecular structure, it would be best to refer to a reliable chemical database or resource.Physical And Chemical Properties Analysis

The molecular weight of “(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is 263.09 . It is a solid at room temperature . For more detailed physical and chemical properties, it would be best to refer to the material safety data sheet (MSDS) provided by the supplier or manufacturer.科学研究应用

Reactions with Diaminoguanidine Nitrate : Benzil reacts with diaminoguanidine nitrate to yield a nitrate salt of benzil mono[(aminoamidino)hydrazone]. This hydrazone is unstable and cyclises to form 5,6-diphenyl-3-hydrazino-1,2,4-triazine. This compound further reacts to form various derivatives, such as 6,7-diphenyltetrazolo-[1,5-b]-as-triazine and 6,7-diphenyltriazolo[4,3-b]-as-triazine, which are significant in chemical transformations (Stevens, 1972).

Synthesis of Fluorinated Z-Oximes and 1,2,4-Triazines : The reaction of certain fluorinated compounds with hydrazine leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones. This synthesis method is noted for its high yield and mild experimental conditions, showcasing the utility of hydrazine in fluorine chemistry (Buscemi et al., 2005).

Antitumor Evaluation of Hydrazone Derivatives : Hydrazide-hydrazone derivatives have been synthesized and evaluated for their antitumor activities. Some derivatives showed significant inhibitory effects on various cancer cell lines, suggesting their potential in the development of anti-cancer agents (Wardakhan & Samir, 2012).

Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles : A metal-free synthesis method using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate has been developed for creating 3-trifluoromethyl-1,2,4-triazoles. This method is significant for its broad substrate scope, high efficiency, and scalability, important in pharmaceutical chemistry (Wang et al., 2022).

Regioselective Synthesis of Trifluoromethylated Pyrazoles : A study on the reaction of trifluoroacetylated acetylenes and aryl (alkyl) hydrazines has led to the regioselective synthesis of trifluoromethylated pyrazoles. The reaction's regioselectivity was found to depend on the nature of the solvent, offering insights into the synthesis of drugs like Celebrex and SC-560 (Muzalevskiy et al., 2017).

Synthesis and Biological Activity of Hydrazine Derivatives : Hydrazine and hydrazide derivatives of benzo-γ-pyrones with fluorine substituents have been synthesized and tested for their antimicrobial activity and cell proliferation influence. This highlights the role of hydrazine derivatives in medicinal chemistry (Słomiak et al., 2018).

属性

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYOOXHNAWDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)

![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)

![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)